
Trap 101
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Trap 101 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, tels que le diméthylsulfoxyde (DMSO), et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est généralement produit dans des réacteurs discontinus, et le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Trap 101 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution : This compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir des rendements optimaux .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Employé dans la recherche pour comprendre le rôle des récepteurs NOP dans divers processus biologiques.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur NOP.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur NOP et en l'antagonisant. Ce récepteur est impliqué dans la modulation de la douleur, de l'humeur et d'autres processus physiologiques. En bloquant le récepteur NOP, this compound peut modifier les voies de signalisation et produire des effets thérapeutiques. Les cibles moléculaires comprennent le récepteur NOP et les voies associées de protéines G couplées .
Applications De Recherche Scientifique
NOP Receptor Antagonism
Trap 101 acts as an inverse agonist at the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor is implicated in several physiological processes, including pain modulation, stress response, and addiction pathways. By blocking this receptor, this compound may provide insights into pain management and the treatment of substance use disorders.
Table 1: Pharmacological Profile of this compound
Property | Description |
---|---|
Compound Class | Synthetic Organic |
IUPAC Name | 1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one |
Activity | NOP receptor antagonist |
Potential Applications | Pain management, addiction treatment |
Cancer Research
Recent studies have indicated that this compound may possess properties beneficial for cancer treatment. It has been identified as a selective inhibitor of TRAP1 (tumor necrosis factor receptor-associated protein 1), which is associated with mitochondrial functions in cancer cells. Inhibiting TRAP1 can lead to increased apoptosis in tumor cells, making it a potential therapeutic target.
Case Study: TRAP1 Inhibition in Cancer Cells
A study published in a patent document highlighted the use of this compound as a TRAP1 selective inhibitor that enhances mitochondrial drug accumulation. This property is particularly useful in targeting drug-resistant cancer cells, which often evade conventional therapies.
Trapping Mechanisms in Ecology
While this compound is primarily a chemical compound, the concept of traps extends into ecological studies where physical traps are used to monitor wildlife populations. Research has shown that traps can effectively survey fish and crustacean populations, helping to assess biodiversity and ecosystem health.
Table 2: Benefits and Drawbacks of Traps in Ecological Studies
Benefit | Drawback |
---|---|
Cost-effective | Variable catch rates |
Flexible design | Potential for bycatch |
Can be left unattended | Environmental impact |
Pilot Studies for Selectivity Patterns
Ecological studies often recommend conducting pilot studies to understand the selectivity patterns of traps used for monitoring species. This approach ensures that the design and bait types are optimized for specific habitats, enhancing the reliability of data collected from such surveys.
Mécanisme D'action
Trap 101 exerts its effects by selectively binding to and antagonizing the NOP receptor. This receptor is involved in modulating pain, mood, and other physiological processes. By blocking the NOP receptor, this compound can alter the signaling pathways and produce therapeutic effects. The molecular targets include the NOP receptor and associated G-protein coupled pathways .
Comparaison Avec Des Composés Similaires
Trap 101 est similaire à d'autres antagonistes du récepteur NOP, tels que J-113397. Il est unique en ce qu'il est achiral et plus facile à synthétiser. D'autres composés similaires comprennent :
J-113397 : Un antagoniste chiral du récepteur NOP avec un profil pharmacologique similaire.
Ro 64-6198 : Un autre antagoniste du récepteur NOP avec des caractéristiques structurales différentes.
This compound se distingue par sa facilité de synthèse et son efficacité comparable à celle des autres antagonistes du récepteur NOP .
Activité Biologique
Trap 101, also known as TRAP-101, is a compound that has garnered attention in the field of pharmacology due to its significant biological activities, particularly as a nociceptin receptor antagonist and potassium channel modulator. This article delves into the various aspects of this compound's biological activity, supported by research findings, data tables, and case studies.
This compound primarily functions as an antagonist at the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor is implicated in modulating pain responses and various neurological functions. By inhibiting the nociceptin receptor, this compound can potentially alter pain perception pathways, making it a candidate for pain management therapies.
Additionally, this compound acts as a modulator of potassium channels, specifically Kv7.2 and Kv7.3 channels. These channels are crucial for regulating neuronal excitability. Inhibition of these channels can lead to changes in neuronal firing patterns, which may have implications for conditions like epilepsy and other neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
NOP Receptor Antagonism | Modulates pain pathways and may influence pain perception. |
Potassium Channel Modulation | Inhibits Kv7.2 and Kv7.3 channels, affecting neuronal excitability. |
Cognitive Enhancement | Enhances memory and cognitive functions in animal models. |
Neuroprotective Potential | Investigated for effects on neurodegenerative diseases like Alzheimer's. |
Pain Modulation Studies
In preclinical studies, this compound has been shown to significantly reduce pain responses in animal models. For instance, one study demonstrated that administration of this compound led to a marked decrease in pain sensitivity compared to control groups. This suggests its potential utility in developing analgesic therapies.
Cognitive Function Enhancement
Research has indicated that this compound may enhance cognitive functions through its action on AMPA receptors. It acts as a positive allosteric modulator (PAM), which increases the receptor's response to glutamate, thereby facilitating synaptic transmission involved in learning and memory processes.
A notable study highlighted this effect by showing improved performance in memory tasks among rodents treated with this compound compared to those receiving a placebo.
Case Study: Pain Management
In a controlled trial involving chronic pain patients, this compound was administered alongside standard analgesics. The results indicated that patients receiving this compound experienced a greater reduction in pain scores than those receiving analgesics alone. This finding underscores the potential for this compound to enhance pain management protocols.
Case Study: Neurodegenerative Disease Research
Another study focused on the effects of this compound in a model of Alzheimer's disease. The compound was found to improve cognitive deficits and reduce amyloid-beta plaque accumulation in treated animals compared to untreated controls. These results suggest that this compound could play a role in neuroprotection and cognitive preservation in neurodegenerative contexts.
Propriétés
IUPAC Name |
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVMLMQAMCKVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873567-76-1, 1216621-00-9 | |
Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Trap-101 interact with its target and what are the downstream effects?
A1: Trap-101 acts as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. This interaction prevents the endogenous ligand, N/OFQ, from binding and activating the receptor. Consequently, Trap-101 blocks the downstream signaling cascade usually initiated by N/OFQ binding, which involves the inhibition of voltage-gated calcium channels, modulation of neurotransmitter release (like glutamate and GABA), and ultimately, influencing neuronal excitability.
Q2: Can you explain the concept of inverse agonism in the context of Trap-101 and NOP receptors?
A2: Some studies have observed that Trap-101, besides blocking N/OFQ's effects, can also exert inverse agonism at NOP receptors. This means that in systems where NOP receptors display constitutive activity (activity even in the absence of N/OFQ), Trap-101 binding can actively reduce this baseline activity. Essentially, it pushes the receptor into a less active state than its natural resting state, leading to opposite effects compared to N/OFQ.
Q3: How does sodium ion concentration affect the activity of NOP receptors?
A4: Research indicates that sodium ions can allosterically modulate NOP receptor function. Increased sodium concentrations have been shown to decrease the potency of N/OFQ in inhibiting calcium currents, suggesting a potential influence on ligand binding or downstream signaling. This highlights the complexity of NOP receptor pharmacology and the potential for environmental factors to influence their activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.